Ethyl 3-(2-formylphenyl)propanoate
Overview
Description
Ethyl 3-(2-formylphenyl)propanoate is an organic compound with the molecular formula C12H14O3. It is an ester derivative of 3-(2-formylphenyl)propanoic acid, characterized by the presence of an ethyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-formylphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(2-formylphenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Claisen condensation reaction, where ethyl acetate reacts with 2-formylbenzaldehyde in the presence of a strong base like sodium ethoxide. This reaction forms the desired ester along with ethanol as a byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification process. The reaction mixture is then subjected to distillation to purify the ester product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-formylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-(2-carboxyphenyl)propanoic acid.
Reduction: Ethyl 3-(2-hydroxyphenyl)propanoate.
Substitution: Ethyl 3-(2-substituted phenyl)propanoate derivatives.
Scientific Research Applications
Ethyl 3-(2-formylphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-cancer agents.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of ethyl 3-(2-formylphenyl)propanoate involves its interaction with various molecular targets. The formyl group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce biologically active compounds. The ester group can be hydrolyzed to release the corresponding acid, which may interact with enzymes or receptors in biological systems.
Comparison with Similar Compounds
Ethyl 3-(2-formylphenyl)propanoate can be compared with other similar compounds such as:
Ethyl 3-(4-formylphenyl)propanoate: Similar structure but with the formyl group at the para position.
Ethyl 3-(2-hydroxyphenyl)propanoate: Similar structure but with a hydroxyl group instead of a formyl group.
Ethyl 3-(2-carboxyphenyl)propanoate: Similar structure but with a carboxyl group instead of a formyl group.
The uniqueness of this compound lies in its formyl group, which imparts distinct reactivity and potential for diverse chemical transformations.
Properties
IUPAC Name |
ethyl 3-(2-formylphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-15-12(14)8-7-10-5-3-4-6-11(10)9-13/h3-6,9H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURVVSZGQBYHPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482018 | |
Record name | ETHYL 3-(2-FORMYLPHENYL)PROPANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90482018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63969-80-2 | |
Record name | ETHYL 3-(2-FORMYLPHENYL)PROPANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90482018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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